molecular formula C25H20FNO3S B4307141 1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 696648-52-9

1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B4307141
CAS No.: 696648-52-9
M. Wt: 433.5 g/mol
InChI Key: YBEMMFHVZSMHKB-UHFFFAOYSA-N
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Description

1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that combines anthracene, fluorophenyl, and butylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction, where a butylthiol is reacted with an appropriate leaving group on the anthracene core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine is reacted with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, boronic acids, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological context. For example, in a medicinal context, the compound might interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-butylphenyl)-3-(4-fluorophenyl)urea: This compound shares the fluorophenyl and butyl groups but has a different core structure.

    4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound also contains a fluorophenyl group but has a pyrrole core instead of an anthracene core.

Uniqueness

1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and its anthracene core. This unique structure may confer specific properties and reactivity that are not found in similar compounds.

Properties

IUPAC Name

1-butylsulfanyl-N-(4-fluorophenyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-2-3-14-31-24-20(25(30)27-16-10-8-15(26)9-11-16)13-12-19-21(24)23(29)18-7-5-4-6-17(18)22(19)28/h4-13H,2-3,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEMMFHVZSMHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133807
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696648-52-9
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696648-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butylthio)-N-(4-fluorophenyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
1-(butylsulfanyl)-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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